Summary of the Application: 3-Amino-2-chlorobenzoic acid is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.
Methods of Application: The specific methods of application can vary widely depending on the specific pharmaceutical being produced. Typically, the 3-Amino-2-chlorobenzoic acid would be used in a chemical reaction to produce a new compound that is used in the final pharmaceutical product.
Results or Outcomes: The outcome of using 3-Amino-2-chlorobenzoic acid as a pharmaceutical intermediate would be the production of an active pharmaceutical ingredient. The specific results, including any quantitative data or statistical analyses, would depend on the specific pharmaceutical being produced.
Summary of the Application: The compounds prepared from 3-Amino-2-chlorobenzoic acid were examined for their biological activities against selected Gram-positive and Gram-negative bacterial strains. They were also tested as antioxidant agents .
Methods of Application: The specific methods of application involve preparing compounds from 3-Amino-2-chlorobenzoic acid and then testing these compounds against selected bacterial strains. The compounds were also tested for their ability to scavenge DPPH free radicals, which is a common method for testing antioxidant activity.
Summary of the Application: 3-Amino-2-chlorobenzoic acid is used in peptide synthesis . Peptides are short chains of amino acids that are used in the production of proteins in cells.
Methods of Application: The specific methods of application can vary widely depending on the specific peptide being synthesized. Typically, the 3-Amino-2-chlorobenzoic acid would be used in a chemical reaction to produce a new compound that is used in the final peptide product.
Results or Outcomes: The outcome of using 3-Amino-2-chlorobenzoic acid in peptide synthesis would be the production of a peptide. The specific results, including any quantitative data or statistical analyses, would depend on the specific peptide being synthesized
Summary of the Application: 3-Amino-2-chlorobenzoic acid is used in the production of nonlinear optical (NLO) single crystals . These crystals play an inevitable role in a wide range of technological applications, such as lasers, optoelectronics, information processing, optical data storage, optical switching, and THz generation and detection .
Methods of Application: The specific methods of application can vary widely depending on the specific NLO single crystal being produced. Typically, the 3-Amino-2-chlorobenzoic acid would be used in a chemical reaction to produce a new compound that is used in the final NLO single crystal product.
Results or Outcomes: The outcome of using 3-Amino-2-chlorobenzoic acid in NLO single crystal production would be the production of an NLO single crystal. The specific results, including any quantitative data or statistical analyses, would depend on the specific NLO single crystal being produced.
Summary of the Application: 3-Amino-2-chlorobenzoic acid is used as a plant growth regulator . Plant growth regulators are substances used to enhance the growth and development of plants.
3-Amino-2-chlorobenzoic acid is an organic compound characterized by the presence of an amino group and a chlorine atom attached to a benzoic acid structure. Its molecular formula is C7H6ClNO2, and it has a molecular weight of 171.58 g/mol. The compound is classified as a benzoic acid derivative, which indicates its potential utility in various
Due to the lack of specific data, it is advisable to handle 2-Amino-3-chlorobenzoic acid with caution, assuming it may possess similar hazards to other aminobenzoic acids. These can include:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .
The biological activity of 3-amino-2-chlorobenzoic acid has been explored in various studies. It exhibits antibacterial properties, making it a candidate for further development in pharmaceuticals targeting bacterial infections. Additionally, its structural similarity to other biologically active compounds suggests potential applications in drug design, particularly in developing agents that modulate biological pathways involving amine and carboxylic acid functionalities .
Several methods can be employed to synthesize 3-amino-2-chlorobenzoic acid:
These methods underscore the compound's accessibility for research and industrial applications .
3-Amino-2-chlorobenzoic acid finds applications across various fields:
These applications demonstrate its significance beyond mere academic interest .
Interaction studies involving 3-amino-2-chlorobenzoic acid have primarily focused on its binding affinities with biological targets such as enzymes and receptors. Investigations into its interactions with proteins reveal potential inhibitory effects on certain enzymatic pathways, suggesting avenues for therapeutic development. Further studies could elucidate its mechanism of action and specificity towards various biological systems .
Several compounds share structural similarities with 3-amino-2-chlorobenzoic acid, including:
Compound | Molecular Formula | Unique Features |
---|---|---|
3-Amino-2-chlorobenzoic acid | C7H6ClNO2 | Contains both amino and chloro groups |
2-Amino-3-chlorobenzoic acid | C7H6ClNO2 | Different position of amino group |
4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | Different position of amino group |
3-Amino benzoic acid | C7H7NO2 | Lacks chlorine; focuses on amino functionality |
The unique combination of functional groups in 3-amino-2-chlorobenzoic acid contributes to its distinct reactivity and biological profile compared to these similar compounds .
Irritant